
2,3-二氯苯硼酸
描述
2,3-Dichlorophenylboronic acid, also known as 2,3-Dichlorophenylboronic acid, is a useful research compound. Its molecular formula is C6H5BCl2O2 and its molecular weight is 190.82 g/mol. The purity is usually 95%.
The exact mass of the compound 2,3-Dichlorophenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,3-Dichlorophenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dichlorophenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机合成
2,3-二氯苯硼酸通常用作各种有机合成过程中的反应物 . 它是一种用途广泛的试剂,可以参与多种反应,有助于复杂有机分子的合成。
铃木-宫浦偶联反应
2,3-二氯苯硼酸最常见的应用之一是铃木-宫浦偶联反应 . 这是一种广泛应用于有机化学的钯催化交叉偶联反应,用于形成碳-碳键。
生物活性分子的制备
2,3-二氯苯硼酸也用于制备生物活性分子和药理活性分子 . 这些分子在药物发现和药物化学中具有潜在的应用。
仅供研究使用 (RUO)
该化合物通常被标注为“仅供研究使用”(RUO),表明它主要用于研究目的 . 这包括实验室中开发新合成方法或材料的实验应用。
生物活性分子合成的前体
它已被用作生物活性分子合成的前体或反应物 . 例如,它参与了结核分枝杆菌H37Rv莽草酸变位酶抑制剂的合成 .
化学鉴定的材料
2,3-二氯苯硼酸可用作化学鉴定的参考材料 . 它已知的特性,如红外光谱和分子式,可用于识别或确认样品中类似化合物的存在。
作用机制
Target of Action
The primary target of 2,3-Dichlorophenylboronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis to form carbon-carbon bonds .
Mode of Action
2,3-Dichlorophenylboronic acid interacts with its targets through the boronic acid moiety. This moiety can undergo a Suzuki-Miyaura cross-coupling reaction with aryl halides to produce arylated products . Additionally, the boronic acid moiety can be converted into corresponding phenolic compounds through oxidation reactions, or into more active potassium trifluoroborate salts under the action of potassium fluoride .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which 2,3-Dichlorophenylboronic acid participates, is a key biochemical pathway. This reaction forms carbon-carbon bonds, which are fundamental in organic synthesis and are crucial for the construction of complex organic compounds .
Pharmacokinetics
It is known that the compound is soluble in methanol , which suggests it may have good bioavailability due to its solubility.
Result of Action
The result of the action of 2,3-Dichlorophenylboronic acid is the formation of arylated products through the Suzuki-Miyaura cross-coupling reaction . These products are important in various fields, including medicinal chemistry, materials science, and agrochemicals .
Action Environment
The action of 2,3-Dichlorophenylboronic acid is influenced by environmental factors such as temperature and the presence of other reactants. For instance, the compound should be stored in an inert atmosphere and under -20°C . The presence of aryl halides and a palladium catalyst is necessary for the Suzuki-Miyaura cross-coupling reaction .
安全和危害
2,3-Dichlorophenylboronic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
生化分析
Biochemical Properties
2,3-Dichlorophenylboronic acid is known to interact with certain enzymes and proteins. It has been identified as a substrate for the enzyme phosphatase . It has also been shown to inhibit the activity of the SHP2 protein kinase in vitro .
Cellular Effects
The inhibition of the SHP2 protein kinase by 2,3-Dichlorophenylboronic acid can lead to programmed cell death
Molecular Mechanism
The molecular mechanism of action of 2,3-Dichlorophenylboronic acid involves its interaction with enzymes and proteins at the molecular level. It acts as a substrate for the enzyme phosphatase and inhibits the SHP2 protein kinase . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are areas that need further exploration.
属性
IUPAC Name |
(2,3-dichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BCl2O2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIKXPOMOYDGCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BCl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370431 | |
| Record name | 2,3-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151169-74-3 | |
| Record name | (2,3-Dichlorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151169-74-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Dichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40370431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-Dichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
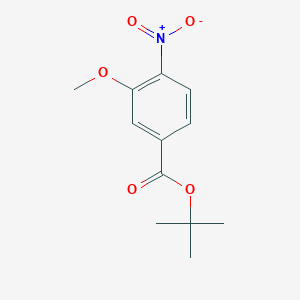
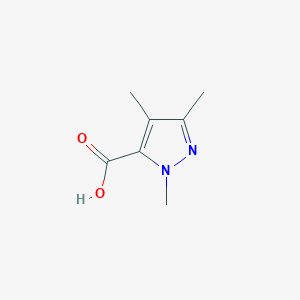


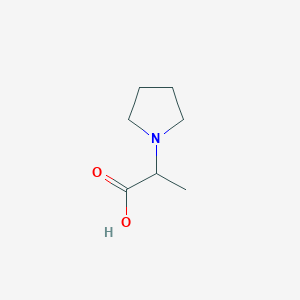
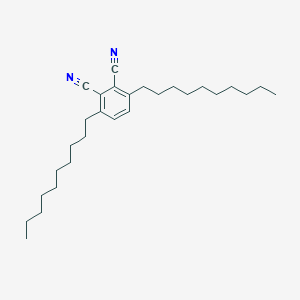

![(3R,3Ar,6S,6aR)-3,6-dihydroxy-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-5-one](/img/structure/B56397.png)

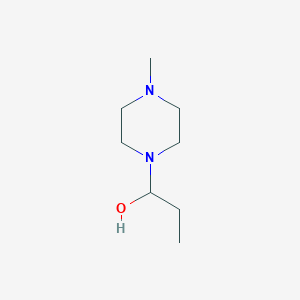
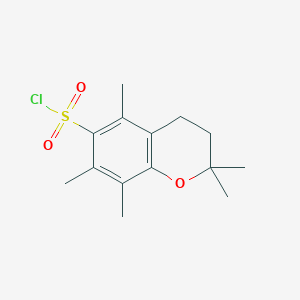
![Acetic acid, [2-chloro-4-[(diethylamino)sulfonyl]phenoxy]-](/img/structure/B56403.png)
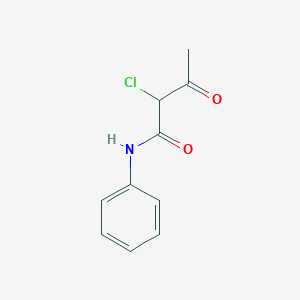
![[(3Ar,4R,5R,6aS)-4-[(3R)-3-hydroxy-5-phenylpentyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B56409.png)
